N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine
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Overview
Description
N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: 4-chlorobenzaldehyde and 2-naphthylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Similar structure with a sulfonohydrazide group.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Contains a dimethoxyphenyl group and a carbohydrazide moiety.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure with a fluorophenyl group.
Uniqueness
N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is unique due to its specific combination of a naphthalene ring and a chlorophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and potential biological activities.
Biological Activity
N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine, a Schiff base compound, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a naphthalene backbone with a chlorophenyl substituent linked via a methylene bridge. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of Schiff bases, including this compound. The compound has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 64 µg/mL |
Research indicates that the presence of the chlorophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.
Case Study: A549 Cell Line
In a study involving the A549 lung cancer cell line, treatment with the compound resulted in a significant reduction in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The results indicated that higher concentrations lead to increased cytotoxicity, suggesting potential for therapeutic applications in lung cancer treatment .
Enzyme Inhibition
The mechanism of action for this compound includes enzyme inhibition. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.
Enzyme Inhibition Studies
Inhibition assays demonstrated that the compound effectively inhibited the activity of:
Enzyme | Inhibition (%) at 50 µM |
---|---|
Acetylcholinesterase | 45% |
Aldose reductase | 60% |
These findings suggest that the compound could be further developed as a therapeutic agent targeting specific metabolic pathways .
Properties
Molecular Formula |
C17H12ClN |
---|---|
Molecular Weight |
265.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-naphthalen-2-ylmethanimine |
InChI |
InChI=1S/C17H12ClN/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H |
InChI Key |
BUUHSQUFYVOPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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